(S)-2-羟基-3-甲基丁酸苄酯

描述

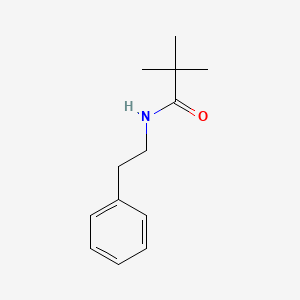

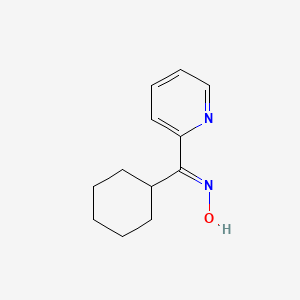

(S)-2-hydroxy-3-methyl-butyric acid benzyl ester , also known as α-hydroxyisobutyric acid benzyl ester , is an organic compound. It belongs to the class of esters and is derived from (S)-2-hydroxy-3-methyl-butyric acid (α-hydroxyisobutyric acid) and benzyl alcohol. The compound exhibits interesting properties due to its chiral center and ester functionality.

Synthesis Analysis

The synthesis of this compound involves the esterification of (S)-2-hydroxy-3-methyl-butyric acid with benzyl alcohol. The reaction typically occurs under acidic conditions, where the hydroxyl group of the acid reacts with the alcohol to form the ester linkage. The process can be catalyzed by various acid catalysts, such as sulfuric acid or p-toluenesulfonic acid. The yield and purity of the product depend on reaction conditions, solvent choice, and purification methods.

Molecular Structure Analysis

The molecular formula of (S)-2-hydroxy-3-methyl-butyric acid benzyl ester is C₁₀H₁₂O₃ . Its structure consists of a benzyl group attached to the carboxyl carbon of the (S)-2-hydroxy-3-methyl-butyric acid. The chiral center at the α-carbon gives rise to two enantiomers: (S)- and ®-forms. The stereochemistry of the compound significantly influences its biological activity.

Chemical Reactions Analysis

(S)-2-hydroxy-3-methyl-butyric acid benzyl ester can participate in various chemical reactions:

- Hydrolysis : Under basic conditions, the ester bond can be cleaved to regenerate the acid and benzyl alcohol.

- Acid-Catalyzed Esterification : It can react with other alcohols to form different esters.

- Reduction : The carbonyl group can be reduced to the corresponding alcohol.

- Substitution Reactions : The benzyl group can undergo nucleophilic substitution reactions.

Physical And Chemical Properties Analysis

- Melting Point : The compound typically melts in the range of 50°C to 60°C.

- Solubility : It is moderately soluble in organic solvents like ethanol and acetone.

- Stability : (S)-2-hydroxy-3-methyl-butyric acid benzyl ester is stable under ambient conditions but may degrade upon exposure to strong acids or bases.

科学研究应用

哌啶衍生物合成

(S)-2-羟基-3-甲基丁酸苄酯用于合成哌啶衍生物,它们是药物化学中的重要中间体。Acharya 和 Clive (2010) 证明了源自丝氨酸和末端乙炔的 4-羟基-3,4-二氢-2H-吡啶-1-羧酸苄酯,经历 Claisen 重排生成具有各种取代基的光学纯哌啶。这些化合物可用作合成一系列取代哌啶亚基的多功能中间体 (Acharya & Clive, 2010)。

弹性蛋白酶抑制活性

在另一项研究中,Hasdemir 等人 (2018) 探索了新型芳基、取代芳基和杂芳基 γ-苯氧基亚氨基丁酸甲酯的弹性蛋白酶抑制活性。这些化合物,包括 (S)-2-羟基-3-甲基丁酸苄酯的变体,显示出作为弹性蛋白酶抑制剂的显着活性,表明在制药和化妆品行业中具有潜在应用 (Hasdemir 等人,2018)。

安全和危害

- Toxicity : Limited data are available regarding its toxicity. Caution should be exercised during handling.

- Irritant : It may cause skin or eye irritation.

- Storage : Store in a cool, dry place away from direct sunlight.

未来方向

Research avenues include:

- Biological Activity : Investigate its potential as an antimicrobial, antioxidant, or anticancer agent.

- Enantioselective Synthesis : Develop efficient methods to selectively produce one enantiomer.

- Derivatives : Explore derivatives with modified functional groups for enhanced properties.

属性

IUPAC Name |

benzyl (2S)-2-hydroxy-3-methylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-9(2)11(13)12(14)15-8-10-6-4-3-5-7-10/h3-7,9,11,13H,8H2,1-2H3/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XANDRLFOMIFEFY-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OCC1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OCC1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50473129 | |

| Record name | (S)-2-hydroxy-3-methyl-butyric acid benzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50473129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-hydroxy-3-methyl-butyric acid benzyl ester | |

CAS RN |

65138-05-8 | |

| Record name | (S)-2-hydroxy-3-methyl-butyric acid benzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50473129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(Dimethylamino)methyl]phenol hydrobromide](/img/structure/B3032883.png)

![(3Z)-5-bromo-3-[(3,4-dichlorophenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B3032884.png)

![2-[(4-Chlorophenyl)sulfonyl]-1-(4-methoxyphenyl)-1-ethanone](/img/structure/B3032893.png)

![2H-Imidazo[4,5-b]pyridin-2-one, 3-(1,3-benzodioxol-5-yl)-1,3-dihydro-](/img/structure/B3032897.png)